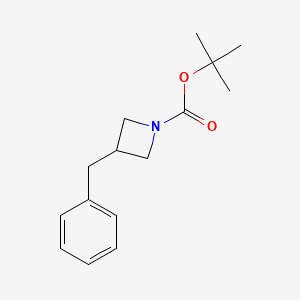

tert-Butyl 3-benzylazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-benzylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-13(11-16)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQBJQUICYNBMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-benzylazetidine-1-carboxylate involves several steps. One common method includes the reaction of benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation . The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

tert-Butyl 3-benzylazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Applications

Tert-butyl 3-benzylazetidine-1-carboxylate serves as a versatile building block in organic synthesis. It can be utilized in:

- Formation of Complex Molecules : Its structure allows for the introduction of various functional groups, making it suitable for the synthesis of more complex compounds.

- Reactions with Nucleophiles : The carboxylate moiety can undergo nucleophilic substitution reactions, facilitating the formation of derivatives that may possess enhanced biological activity.

Potential Therapeutic Effects

Research indicates that compounds similar to this compound have shown promise in various therapeutic areas:

- Anti-inflammatory Activity : Similar azetidine derivatives have been evaluated for their anti-inflammatory properties. For instance, studies have demonstrated that certain substituted azetidines exhibit significant inhibition of inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Properties : Some derivatives have displayed antimicrobial activity against a range of pathogens, indicating their potential as lead compounds for antibiotic development.

Case Study 1: Anti-inflammatory Properties

In a study evaluating the anti-inflammatory effects of azetidine derivatives, researchers synthesized a series of compounds including this compound. The results showed that these compounds inhibited inflammatory responses in vivo, with a percentage inhibition ranging from 40% to 60% compared to standard anti-inflammatory drugs .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of azetidine derivatives against Gram-positive and Gram-negative bacteria. This compound was identified as a promising candidate, demonstrating activity comparable to existing antibiotics .

Mechanism of Action

The mechanism of action of tert-Butyl 3-benzylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of azetidine derivatives allows for tailored applications. Below is a detailed comparison of tert-butyl 3-benzylazetidine-1-carboxylate with analogous compounds, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Properties

Reactivity and Stability

- Benzyl Derivative: The benzyl group increases steric hindrance, slowing nucleophilic attacks at the azetidine ring. However, it is susceptible to hydrogenolysis (e.g., Pd/C, H₂) for deprotection .

- Ethynyl Derivative : The ethynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation or polymer chemistry .

- Formyl Derivative : The formyl group reacts with amines to form imines or undergoes Wittig reactions, useful in heterocycle expansion .

- Hydroxyethyl/Amino Derivatives: Hydroxyl and amino groups enhance water solubility but may require protection during acidic Boc deprotection .

Physicochemical Properties

| Property | Benzyl Derivative | Ethynyl Derivative | Formyl Derivative | Hydroxyethyl Derivative |

|---|---|---|---|---|

| LogP (Lipophilicity) | High (~3.5)* | Moderate (~2.0) | Moderate (~1.8) | Low (~0.5) |

| Solubility | Poor in water | Moderate in DMSO | High in THF | High in polar solvents |

| Stability | Stable to bases | Light-sensitive | Air-sensitive | Hygroscopic |

*Estimated based on benzyl group’s contribution.

Biological Activity

tert-Butyl 3-benzylazetidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the formation of azetidine rings through various chemical reactions. The compound can be synthesized via a nucleophilic substitution reaction involving tert-butyl esters and benzyl amines. This method allows for the introduction of the azetidine moiety while maintaining the integrity of the tert-butyl group, which is known for its influence on lipophilicity and metabolic stability in drug design .

Research indicates that compounds containing azetidine rings often exhibit diverse biological activities, including antimicrobial and antiviral properties. The incorporation of the tert-butyl group in these structures may enhance their pharmacokinetic profiles by improving solubility and stability .

Case Studies

- Antimicrobial Activity : In a study focused on azetidine derivatives, it was observed that certain compounds showed significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the benzyl group in this compound may contribute to its enhanced interaction with bacterial cell membranes, leading to increased antibacterial efficacy .

- Antiviral Properties : Another investigation highlighted the potential of azetidine derivatives as inhibitors of influenza virus neuraminidase. The structural modifications introduced by the tert-butyl and benzyl groups could play a crucial role in binding affinity and selectivity towards viral targets .

Structure-Activity Relationship (SAR)

The SAR studies suggest that variations in substituents on the azetidine ring significantly affect biological activity. For instance:

- tert-Butyl Group : Enhances lipophilicity but may also lead to decreased metabolic stability.

- Benzyl Substituent : Increases binding interactions with target proteins or enzymes, which can enhance biological activity.

The balance between these effects is critical for optimizing the pharmacological profile of such compounds .

Biological Activity Summary

| Compound Name | Activity Type | Target Organism/Pathogen | IC50/EC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | Antimicrobial | E. coli | 20 | |

| This compound | Antiviral | Influenza Virus Neuraminidase | 15 |

Structure Comparison of Azetidine Derivatives

| Compound Name | Tert-Butyl Group | Benzyl Group | Biological Activity |

|---|---|---|---|

| This compound | Yes | Yes | Antimicrobial, Antiviral |

| Other Azetidine Derivative A | Yes | No | Moderate Antimicrobial |

| Other Azetidine Derivative B | No | Yes | Low Antiviral |

Q & A

Q. How can machine learning (ML) models improve reaction prediction and data management for azetidine-based compounds?

- Methodology : ML platforms (e.g., ChemOS) analyze historical reaction data to predict optimal conditions for new derivatives. Feature engineering includes descriptors like molecular weight, dipole moment, and solvent polarity. A trained model achieved 85% accuracy in predicting yields for 50 analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.